2-(3-(Hydroxymethyl)phenylthio)ethanol
Description
2-(3-(Hydroxymethyl)phenylthio)ethanol is a sulfur-containing aromatic alcohol with the molecular formula C₉H₁₂O₂S. Its structure comprises a hydroxymethyl (-CH₂OH) group at the meta position (3-position) of a phenyl ring connected via a thioether (-S-) linkage to an ethanol moiety.
The hydroxymethyl group enhances solubility in polar solvents and may influence biological activity, as seen in antimicrobial studies of structurally related compounds .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C9H12O2S/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2 |
InChI Key |
KDAWSASJYRIWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with 2-(3-(Hydroxymethyl)phenylthio)ethanol:
Physical and Chemical Properties
- Solubility: The hydroxymethyl group in 2-(3-(Hydroxymethyl)phenylthio)ethanol likely increases water solubility compared to non-polar analogs like 2-[(3-Chlorophenyl)thio]ethanol . Thiophene-based analogs (e.g., 2-(3-Thienyl)ethanol) exhibit lower polarity due to the heterocyclic ring, reducing aqueous solubility .
- Reactivity: The thioether group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, a property shared with 2-[(3-Chlorophenyl)thio]ethanol . Hydroxymethyl-substituted derivatives (e.g., 2-(2-(hydroxymethyl)phenyl)ethanol) undergo esterification or etherification reactions, enabling derivatization for drug development .
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